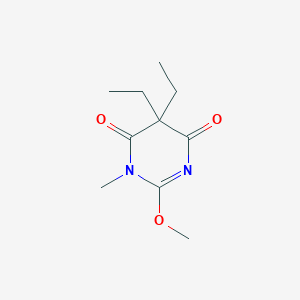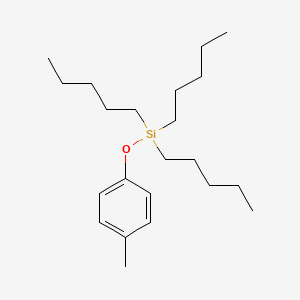
4-Aminobenzoic acid;benzyl carbamimidothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Aminobenzoic acid;benzyl carbamimidothioate is a compound that combines the properties of 4-aminobenzoic acid and benzyl carbamimidothioateIt is a white solid that is slightly soluble in water and is commonly found in nature . Benzyl carbamimidothioate, on the other hand, is a compound that contains a benzyl group attached to a carbamimidothioate moiety.
準備方法
Synthetic Routes and Reaction Conditions
4-Aminobenzoic acid is typically synthesized through the reduction of 4-nitrobenzoic acid or the Hoffman degradation of the monoamide derived from terephthalic acid . Benzyl carbamimidothioate can be synthesized through the reaction of benzyl isothiocyanate with ammonia or primary amines under mild conditions.
Industrial Production Methods
In industrial settings, 4-aminobenzoic acid is produced mainly by the reduction of 4-nitrobenzoic acid using catalytic hydrogenation or by the Hoffman degradation method . Benzyl carbamimidothioate is produced through the reaction of benzyl chloride with thiourea, followed by hydrolysis.
化学反応の分析
Types of Reactions
4-Aminobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 4-nitrobenzoic acid.
Reduction: It can be reduced to form 4-aminobenzyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Benzyl carbamimidothioate can undergo:
Hydrolysis: It can be hydrolyzed to form benzylamine and carbon disulfide.
Substitution: It can react with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation of 4-Aminobenzoic Acid: 4-Nitrobenzoic acid.
Reduction of 4-Aminobenzoic Acid: 4-Aminobenzyl alcohol.
Hydrolysis of Benzyl Carbamimidothioate: Benzylamine and carbon disulfide.
科学的研究の応用
4-Aminobenzoic acid and its derivatives have various applications in scientific research:
Chemistry: Used as intermediates in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Biology: PABA is an intermediate in the synthesis of folate by bacteria, plants, and fungi.
Medicine: PABA is used in sunscreen formulations and as a dietary supplement.
Industry: Used in the production of specialty azo dyes and crosslinking agents.
Benzyl carbamimidothioate is used in:
Chemistry: As a reagent in organic synthesis.
Biology: As a precursor for the synthesis of biologically active compounds.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
作用機序
4-Aminobenzoic acid acts as an intermediate in the synthesis of folate by bacteria, plants, and fungi. It is converted to folate through the action of enzymes such as 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase . Benzyl carbamimidothioate exerts its effects through its ability to react with various electrophiles, forming substituted derivatives that can interact with biological targets.
類似化合物との比較
Similar Compounds
4-Nitrobenzoic Acid: An oxidized form of 4-aminobenzoic acid.
4-Aminobenzyl Alcohol: A reduced form of 4-aminobenzoic acid.
Benzylamine: A hydrolysis product of benzyl carbamimidothioate.
Uniqueness
4-Aminobenzoic acid is unique due to its role as an intermediate in folate synthesis and its widespread occurrence in nature . Benzyl carbamimidothioate is unique due to its reactivity with electrophiles and its use as a precursor in the synthesis of biologically active compounds.
特性
CAS番号 |
60834-54-0 |
|---|---|
分子式 |
C15H17N3O2S |
分子量 |
303.4 g/mol |
IUPAC名 |
4-aminobenzoic acid;benzyl carbamimidothioate |
InChI |
InChI=1S/C8H10N2S.C7H7NO2/c9-8(10)11-6-7-4-2-1-3-5-7;8-6-3-1-5(2-4-6)7(9)10/h1-5H,6H2,(H3,9,10);1-4H,8H2,(H,9,10) |
InChIキー |
VAKFBMAHTFAWKC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CSC(=N)N.C1=CC(=CC=C1C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


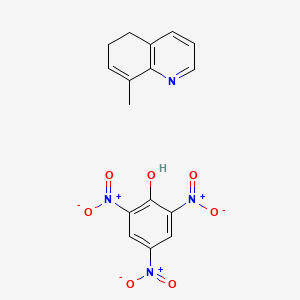
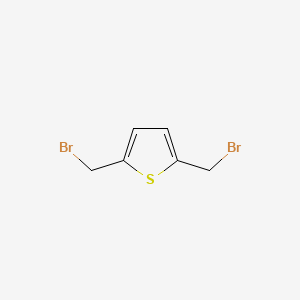

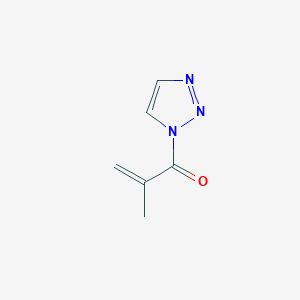

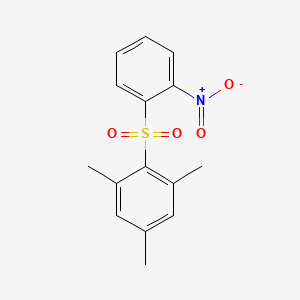

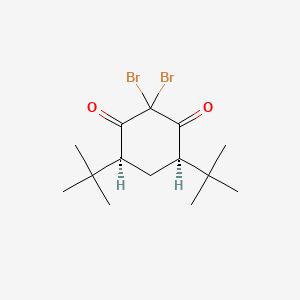
![N-{[4-(Decyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14595663.png)
